3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine
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Overview
Description
3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, can also be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, halogenated solvents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted triazines with various functional groups
Scientific Research Applications
3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazolo[4,3-e][1,2,4]triazine: Lacks the methylthio group, resulting in different chemical reactivity and biological activity.
5-Methylthio-1H-pyrazolo[4,3-e][1,2,4]triazine: Lacks the methyl group, affecting its overall stability and interaction with biological targets.
Properties
Molecular Formula |
C6H7N5S |
---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
3-methyl-5-methylsulfanyl-1H-pyrazolo[4,3-e][1,2,4]triazine |
InChI |
InChI=1S/C6H7N5S/c1-3-4-5(9-8-3)10-11-6(7-4)12-2/h1-2H3,(H,8,9,10) |
InChI Key |
YYHYJRPYVRQKHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC2=C1N=C(N=N2)SC |
Origin of Product |
United States |
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